1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Description
Properties
IUPAC Name |
1-(4-amino-3,5-dimethylpyrazol-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-6-8(10)7(2)12(11-6)5-9(3,4)13/h13H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTPMRGXMWWTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)(C)O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Preformed Pyrazole Derivatives
A primary route involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with 2-chloro-2-methylpropan-1-ol under basic conditions. This method leverages the nucleophilic displacement of chloride by the pyrazole’s nitrogen atom.
Reaction Conditions :
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Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to stabilize the transition state .
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of the pyrazole, enhancing nucleophilicity .
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Temperature : Reactions proceed at 60–80°C for 12–24 hours, monitored via thin-layer chromatography (TLC) .
Workup and Purification :
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Post-reaction, the mixture is diluted with water and extracted with ethyl acetate.
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Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product in 70–85% purity, with final recrystallization in ethanol raising purity to >95% .
Challenges :
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Competing O-alkylation is mitigated by steric hindrance from the 2-methylpropan-2-ol group.
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Residual chloride removal requires rigorous washing with brine .
Cyclocondensation Followed by Functionalization
An alternative approach synthesizes the pyrazole ring in situ before introducing the propanol moiety. This method begins with the cyclization of hydrazine derivatives and diketones.
Step 1: Pyrazole Ring Formation
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Reactants : Hydrazine hydrate reacts with acetylacetone (2,4-pentanedione) to form 3,5-dimethyl-1H-pyrazole .
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Conditions : Reflux in ethanol (6–8 hours) achieves >90% conversion .
Step 2: Amination at Position 4
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Nitration : Treating 3,5-dimethylpyrazole with nitric acid introduces a nitro group at position 4 .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 4-amino-3,5-dimethyl-1H-pyrazole .
Step 3: Alkylation with 2-Methylpropan-2-ol Derivative
Catalytic Dehydrogenation of Pyrazoline Intermediates
A patent-derived method utilizes dehydrogenation of 2-pyrazoline intermediates using sulfuric acid and iodine .
Procedure :
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Pyrazoline Synthesis : Condensation of α,β-unsaturated ketones with hydrazine forms 2-pyrazoline.
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Dehydrogenation : Heating the intermediate with sulfuric acid (98%) and iodine (0.1–2 mol%) at 120–150°C for 3–5 hours eliminates hydrogen, yielding the pyrazole ring .
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Alkylation : Subsequent reaction with 2-methylpropan-2-ol under basic conditions attaches the alcohol moiety .
Advantages :
Limitations :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85% | >95% | Moderate | Competing O-alkylation |
| Cyclocondensation | 65–75% | 90–95% | High | Multi-step synthesis |
| Catalytic Dehydrogenation | 60–70% | 85–90% | Low | Temperature-sensitive intermediates |
Optimization Strategies
Solvent Selection :
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DMF vs. DMSO : DMF offers higher boiling points (153°C) for prolonged reactions, while DMSO enhances nucleophilicity but complicates purification .
Catalyst Recycling :
Green Chemistry Considerations :
Industrial-Scale Production Insights
Large-scale synthesis prioritizes continuous flow systems to enhance heat transfer and reduce reaction times. For example:
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of pharmaceuticals due to its structural similarity to known bioactive molecules. Notable applications include:
- Antimicrobial Activity : Studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, research demonstrated that modifications to the pyrazole ring can enhance activity against various bacterial strains.
- Anti-inflammatory Properties : The compound's ability to inhibit inflammatory pathways has been explored, suggesting its potential as an anti-inflammatory agent in treating conditions like arthritis.
Agricultural Science
In agriculture, the compound's derivatives have been investigated for their efficacy as herbicides and fungicides:
- Herbicidal Activity : Research has shown that certain formulations containing pyrazole derivatives can effectively control weed growth without harming crops.
Materials Science
The unique properties of this compound also lend themselves to applications in materials science:
- Synthesis of Polymers : The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
Case Study 1: Antimicrobial Applications
A recent study focused on synthesizing various derivatives of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol and evaluating their antimicrobial efficacy. The results indicated that specific modifications significantly enhanced antimicrobial activity compared to the parent compound.
Case Study 2: Agricultural Use
Another investigation assessed the herbicidal potential of a formulation containing this compound against common agricultural weeds. The study concluded that the formulation resulted in over 70% weed control while maintaining crop safety.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in various biochemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Notes
- Synthetic Versatility : The target compound’s pyrazole core is a versatile scaffold for generating derivatives with varied biological activities, as evidenced by its use in synthesizing coumarin hybrids () and thiophene derivatives () .
- Structural Optimization: Substitutions at the pyrazole’s 4-position (e.g., isoxazole in ) demonstrate how minor modifications can shift applications from lab reagents to clinical candidates .
Biological Activity
1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS: 1802987-52-5) is a compound that has garnered attention due to its potential biological activities. The pyrazole moiety is known for various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential therapeutic applications.
- Molecular Formula : C9H17N3O
- Molar Mass : 183.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : Compounds containing pyrazole structures have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Antioxidant Properties : The presence of amino groups in the structure contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in cells .
- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as MAPK (Mitogen-Activated Protein Kinase), which plays a crucial role in cell proliferation and survival .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo. For instance, studies have demonstrated that similar compounds exhibit a reduction in prostaglandin synthesis and cytokine production .
Antimicrobial Activity
The pyrazole ring has been associated with antimicrobial properties against various pathogens. In particular, derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Some studies suggest that compounds with a pyrazole nucleus can inhibit cancer cell proliferation. For example, they may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
A review of literature reveals several case studies highlighting the biological activity of related compounds:
Q & A
Basic: What are the common synthetic routes for preparing 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol, and how do reaction conditions influence yield?
Methodological Answer:
A typical approach involves nucleophilic substitution or condensation reactions. For example, refluxing 3,5-dimethyl-4-aminopyrazole with 2-methyl-2-propanol derivatives in ethanol or dichloromethane under basic conditions (e.g., triethylamine) for 2–48 hours . Solvent choice impacts reaction kinetics: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol facilitates recrystallization . Purification often employs column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol, with yields ranging from 60% to 85% depending on stoichiometric ratios and temperature control .
Advanced: How can researchers resolve contradictions in crystallographic data during structural elucidation of this compound?
Methodological Answer:
Discrepancies in bond lengths or angles may arise from twinning or disordered solvent molecules. Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twin-law corrections . For ambiguous electron density, iterative refinement with restraints on geometric parameters (e.g., pyrazole ring planarity) is recommended. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientation . High-resolution X-ray data (≤ 0.8 Å) combined with Hirshfeld surface analysis can clarify hydrogen-bonding networks .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what key features should be analyzed?
Methodological Answer:
- NMR : Focus on pyrazole ring protons (δ 6.5–7.5 ppm for H-1 and H-3) and tert-alcohol protons (δ 1.2–1.5 ppm). Coupling constants (e.g., ) confirm substituent positions .
- IR : Absorbance at ~3400 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=N pyrazole) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of –CH(CH₃)₂OH) validate the structure .
Advanced: How can computational methods predict the bioactivity of this compound, particularly its interaction with DNA?
Methodological Answer:
Docking studies (e.g., AutoDock Vina) using DNA minor-groove models (e.g., PDB ID 1BNA) can assess binding affinity. Pyrazole and tert-alcohol moieties likely engage in hydrogen bonding with phosphate backbones or intercalation with base pairs . MD simulations (≥ 100 ns) evaluate stability of DNA-compound complexes. Compare with analogs like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones, which exhibit UV-induced DNA cleavage via radical-mediated strand breaks .
Basic: What experimental strategies optimize purity (>95%) for this compound?
Methodological Answer:
- Recrystallization : Use solvent pairs (e.g., DMF/ethanol) to remove unreacted pyrazole precursors .
- Chromatography : Silica gel columns with ethyl acetate/hexane (1:4) gradients separate polar by-products (e.g., diastereomers) .
- HPLC : C18 columns with acetonitrile/water mobile phases (0.1% TFA) achieve baseline separation; monitor at 254 nm .
Advanced: How do substituent modifications on the pyrazole ring influence the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
Electron-donating groups (e.g., –NH₂ at C-4) enhance pyrazole’s nucleophilicity, favoring alkylation at N-1. Steric effects from 3,5-dimethyl groups reduce regioselectivity in SN2 reactions. DFT calculations (e.g., B3LYP/6-31G*) quantify frontier orbital interactions: HOMO localization on pyrazole N-1 guides electrophilic attack sites . Compare with 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine derivatives to assess leaving-group effects .
Basic: What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Temperature Control : Exothermic reactions (e.g., condensations) require jacketed reactors to prevent racemization.
- Catalyst Selection : Protic acids (e.g., H₂SO₄) may induce tert-alcohol dehydration; use mild bases (e.g., K₂CO₃) instead .
- Workup : Liquid-liquid extraction (e.g., dichloromethane/water) removes acidic impurities without altering stereochemistry .
Advanced: How can researchers analyze conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer:
Contradictions may arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR (VT-NMR) identifies conformational exchange (e.g., –NH₂ rotation barriers). Compare X-ray torsion angles with NOESY correlations to resolve discrepancies. For example, a 10° deviation in dihedral angles between crystallographic and NMR-derived structures suggests solid-state packing effects .
Basic: What safety protocols are critical when handling intermediates in the synthesis of this compound?
Methodological Answer:
- Diazomethane : Use ethereal solutions in fume hoods with blast shields; avoid direct contact due to explosivity .
- Chlorinated Solvents : Wear nitrile gloves and monitor airborne exposure limits (e.g., dichloromethane: 50 ppm OSHA PEL) .
- Pyrazole Derivatives : Store under nitrogen to prevent oxidation; monitor for exothermic decomposition during scale-up .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimicrobial properties?
Methodological Answer:
Modify the tert-alcohol group to esters or ethers to improve membrane permeability. Introduce halogens (e.g., –Cl at C-4) to enhance DNA intercalation, as seen in 1-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone derivatives . Quantitative SAR (QSAR) models using logP and polar surface area predict bioavailability; MIC assays against S. aureus and E. coli validate potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
